molecular formula C28H44O5 B13820583 4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-

4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-

Cat. No.: B13820583
M. Wt: 460.6 g/mol
InChI Key: JIKNSRWYDSGVIZ-GAZMLASXSA-N
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Description

4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)- is a complex organic compound characterized by multiple functional groups, including hydroxyl groups and a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Heptene Backbone: This can be achieved through various organic reactions such as Wittig reactions or olefin metathesis.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Cyclohexylidene and Indenyl Groups: These groups can be synthesized through cyclization reactions, often involving catalysts like palladium or nickel.

Industrial Production Methods

Industrial production of such compounds often involves:

    Optimization of Reaction Conditions: This includes temperature control, solvent selection, and purification techniques.

    Scale-Up Processes: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The double bonds in the heptene backbone can be reduced to single bonds using hydrogenation reactions.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of double bonds can yield alkanes.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, such compounds can be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

Used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Heptene-1,2,3-triol: A simpler analog with fewer functional groups.

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene groups but different side chains.

    Indenyl derivatives: Compounds with indenyl groups but different functional groups.

Uniqueness

The unique combination of functional groups in this compound makes it particularly versatile for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C28H44O5

Molecular Weight

460.6 g/mol

IUPAC Name

(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol

InChI

InChI=1S/C28H44O5/c1-18(12-14-27(4,32)28(5,33)17-29)23-10-11-24-20(7-6-13-26(23,24)3)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8+,21-9-/t18-,22-,23-,24?,25?,26-,27-,28?/m1/s1

InChI Key

JIKNSRWYDSGVIZ-GAZMLASXSA-N

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(CO)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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